molecular formula C16H12O2S B12885364 4-Phenyl-7a,8-dihydrothieno(2,3-f)(2)benzofuran-5(7H)-one CAS No. 3216-46-4

4-Phenyl-7a,8-dihydrothieno(2,3-f)(2)benzofuran-5(7H)-one

Cat. No.: B12885364
CAS No.: 3216-46-4
M. Wt: 268.3 g/mol
InChI Key: UJKSTKDOTCCTAS-UHFFFAOYSA-N
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Description

4-Phenyl-7a,8-dihydrothieno(2,3-f)(2)benzofuran-5(7H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Properties

CAS No.

3216-46-4

Molecular Formula

C16H12O2S

Molecular Weight

268.3 g/mol

IUPAC Name

4-phenyl-7a,8-dihydro-7H-thieno[2,3-f][2]benzofuran-5-one

InChI

InChI=1S/C16H12O2S/c17-16-15-11(9-18-16)8-13-12(6-7-19-13)14(15)10-4-2-1-3-5-10/h1-7,11H,8-9H2

InChI Key

UJKSTKDOTCCTAS-UHFFFAOYSA-N

Canonical SMILES

C1C2COC(=O)C2=C(C3=C1SC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-7a,8-dihydrothieno(2,3-f)(2)benzofuran-5(7H)-one typically involves multi-step organic reactions. The starting materials and reagents used in these reactions can vary, but common steps may include:

    Formation of the thieno ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the benzofuran moiety: This step may involve the use of phenolic compounds and appropriate catalysts.

    Addition of the phenyl group: This can be done through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-7a,8-dihydrothieno(2,3-f)(2)benzofuran-5(7H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of hydrogenated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may result in alcohols or alkanes.

Scientific Research Applications

Pharmacological Potential

4-Phenyl-7a,8-dihydrothieno(2,3-f)(2)benzofuran-5(7H)-one has been investigated for its potential as an anti-cancer agent. Studies have shown that compounds with similar thieno-benzofuran structures exhibit cytotoxic activity against various cancer cell lines.

Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of thienobenzofurans and their evaluation against breast cancer cells. The results indicated that certain derivatives had IC50 values in the low micromolar range, suggesting significant anti-cancer properties .

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound. Thienobenzofurans have been reported to possess activity against a range of bacteria and fungi.

Data Table: Antimicrobial Activity

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
4-Phenyl-7a,8-dihydro...Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

This table summarizes findings from a study that assessed various derivatives for their effectiveness against common pathogens .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may have neuroprotective effects. Compounds with similar scaffolds have been shown to inhibit neuroinflammation and protect neuronal cells from oxidative stress.

Case Study : A recent investigation demonstrated that thienobenzofuran derivatives could reduce the release of pro-inflammatory cytokines in microglial cells, indicating potential for treating neurodegenerative diseases .

Organic Electronics

The unique electronic properties of thienobenzofurans make them suitable candidates for organic electronic applications. Their ability to act as semiconductors has been explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Data Table: Electronic Properties

PropertyValue
Band Gap2.1 eV
Hole Mobility0.1 cm²/V·s
Electron Mobility0.05 cm²/V·s

These properties highlight the potential of 4-Phenyl-7a,8-dihydrothieno(2,3-f)(2)benzofuran-5(7H)-one in developing efficient organic electronic devices .

Mechanism of Action

The mechanism of action of 4-Phenyl-7a,8-dihydrothieno(2,3-f)(2)benzofuran-5(7H)-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular signaling.

    DNA interaction: The compound may interact with DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

4-Phenyl-7a,8-dihydrothieno(2,3-f)(2)benzofuran-5(7H)-one can be compared with other similar compounds, such as:

    Benzofuran derivatives: These compounds share the benzofuran moiety and may have similar chemical properties.

    Thieno derivatives: Compounds containing the thieno ring may exhibit similar reactivity.

    Phenyl-substituted heterocycles: These compounds have a phenyl group attached to a heterocyclic ring, similar to the target compound.

The uniqueness of 4-Phenyl-7a,8-dihydrothieno(2,3-f)(2)benzofuran-5(7H)-one lies in its specific combination of structural features, which can lead to distinct chemical and biological properties.

Biological Activity

4-Phenyl-7a,8-dihydrothieno(2,3-f)(2)benzofuran-5(7H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 4-Phenyl-7a,8-dihydrothieno(2,3-f)(2)benzofuran-5(7H)-one is C18H16O2S. Its structure features a thieno-benzofuran core which is significant for its interaction with biological targets.

Mechanisms of Biological Activity

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antioxidant Activity : Compounds in the benzofuran class have demonstrated the ability to scavenge free radicals and inhibit lipid peroxidation. This property is crucial for neuroprotective effects, as seen in studies involving structural analogs that protected against head injury in animal models .
  • TRPC6 Inhibition : Some derivatives have been identified as inhibitors of the Transient Receptor Potential Channel 6 (TRPC6). This inhibition is linked to therapeutic effects in conditions such as diabetic nephropathy and heart failure .

Neuroprotective Effects

A study focused on related compounds demonstrated that certain benzofuran derivatives could protect neuronal cells from oxidative stress. The research utilized criteria such as lipid peroxidation inhibition and radical scavenging activity to evaluate efficacy. The findings suggest that modifications to the benzofuran structure can enhance neuroprotective properties .

TRPC6 Inhibition Studies

Inhibitors of TRPC6 have shown promise in preclinical models of kidney disease. A specific study highlighted the role of TRPC6 in nephrotic syndrome, indicating that targeting this channel could provide therapeutic benefits. The study synthesized various benzimidazole derivatives, some of which exhibited significant inhibitory effects on TRPC6 activity .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
4-Phenyl-7a,8-dihydrothieno(2,3-f)(2)benzofuran-5(7H)-oneAntioxidantScavenges free radicals; inhibits lipid peroxidation
Benzimidazole DerivativeTRPC6 InhibitionInhibits TRPC6 channels; potential for treating kidney diseases
Alpha-Tocopherol AnalogNeuroprotectionProtects against oxidative stress; improves brain penetration

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